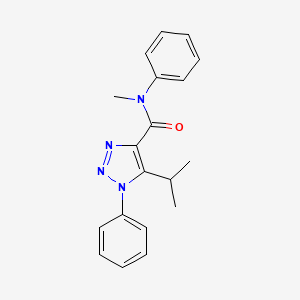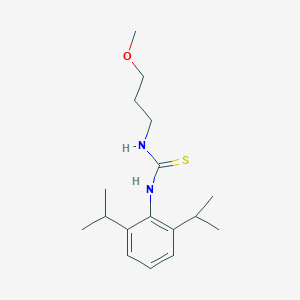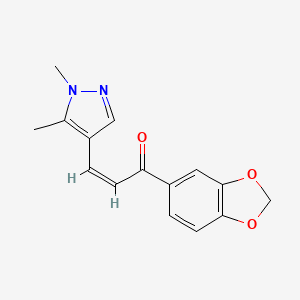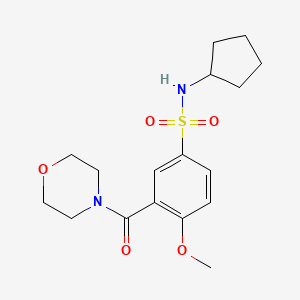
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (IMD-0354) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IMD-0354 belongs to the class of triazole compounds and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of the IKKβ kinase, which is an upstream activator of NF-κB. Inhibition of IKKβ activity by 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide results in the suppression of NF-κB-mediated transcriptional activity and subsequent reduction in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells by regulating the expression of apoptotic proteins. 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
Advantages and Limitations for Lab Experiments
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits high selectivity and specificity towards its target, IKKβ kinase. However, 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has some limitations as a research tool. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the research on 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of more potent and selective analogs of 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide. Another area of research is the investigation of the potential of 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a crucial role in the regulation of immune responses and inflammation. Inhibition of NF-κB activity by 5-isopropyl-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been found to reduce inflammation in various disease models, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
properties
IUPAC Name |
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(2)18-17(19(24)22(3)15-10-6-4-7-11-15)20-21-23(18)16-12-8-5-9-13-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJGTMNHYSGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4651447.png)
![4-[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4651454.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)


![ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4651503.png)


![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4651552.png)